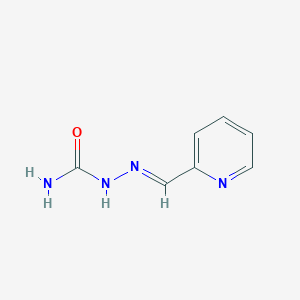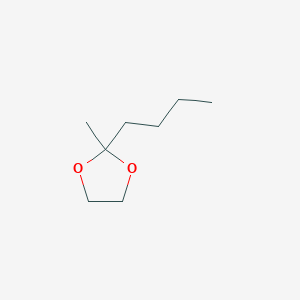
2-Butyl-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-methyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research. This compound is also known as BMD and is a cyclic acetal. It has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol.
作用機序
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxolane is not well understood. However, it is believed that its cyclic structure allows it to act as a protecting group for aldehydes and ketones. It can also act as a nucleophile in some reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-Butyl-2-methyl-1,3-dioxolane. However, it has been shown to have low toxicity and is not expected to cause harm to humans or animals when used in laboratory settings.
実験室実験の利点と制限
One advantage of using 2-Butyl-2-methyl-1,3-dioxolane in laboratory experiments is its high boiling point and low vapor pressure. This makes it an ideal solvent for reactions that require high temperatures. Additionally, its non-polar nature makes it an excellent solvent for non-polar compounds. However, one limitation of using 2-Butyl-2-methyl-1,3-dioxolane is that it is not a universal solvent and may not be suitable for all types of reactions.
将来の方向性
There are many future directions for the use of 2-Butyl-2-methyl-1,3-dioxolane in scientific research. One area of interest is its potential use as a green solvent. Its low toxicity and low environmental impact make it an attractive alternative to traditional solvents. Additionally, further research is needed to understand its mechanism of action and to identify new applications for this compound in organic synthesis.
Conclusion:
In conclusion, 2-Butyl-2-methyl-1,3-dioxolane is a useful compound in scientific research due to its solvent and reagent properties. Its high boiling point and low toxicity make it an ideal solvent for many laboratory experiments. While there is still much to learn about its mechanism of action, there are many potential future applications for this compound in organic synthesis and as a green solvent.
合成法
The synthesis of 2-Butyl-2-methyl-1,3-dioxolane is typically done through a reaction between butanal and methyl vinyl ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The product is then purified through distillation and recrystallization. This method has been used successfully in many laboratories, and the yield is typically high.
科学的研究の応用
2-Butyl-2-methyl-1,3-dioxolane has many scientific research applications. It is commonly used as a solvent for organic compounds, as it is a non-polar solvent that is soluble in many organic solvents. It has also been used as a reagent in organic synthesis. Additionally, 2-Butyl-2-methyl-1,3-dioxolane has been used as a flavoring agent in the food industry due to its fruity aroma.
特性
CAS番号 |
14447-27-9 |
|---|---|
製品名 |
2-Butyl-2-methyl-1,3-dioxolane |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
2-butyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChIキー |
WPNRGSXMXKEVEJ-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C |
正規SMILES |
CCCCC1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



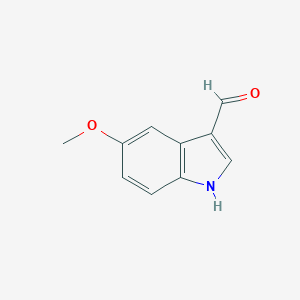
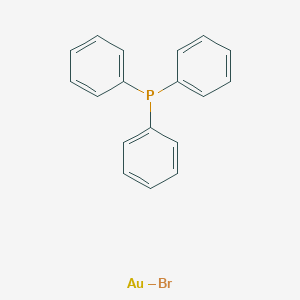
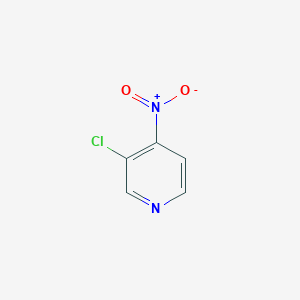

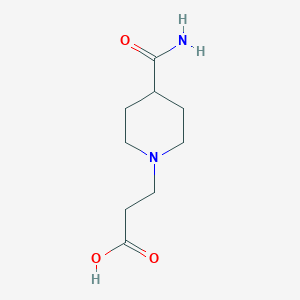
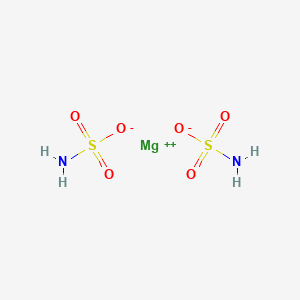
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
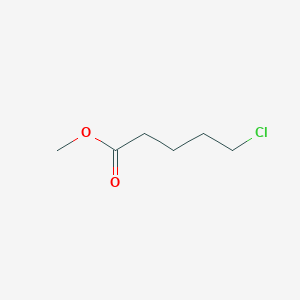

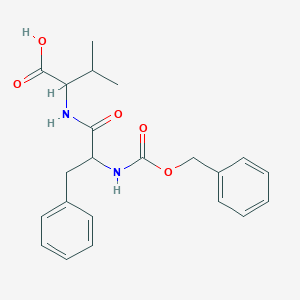


![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
